2-chloro-N-(quinolin-5-yl)propanamide
Description
Overview of the Quinoline (B57606) Heterocycle in Pharmaceutical Research
Quinoline, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a versatile and highly valued scaffold in medicinal chemistry. Its derivatives have demonstrated a remarkably broad spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, anti-inflammatory, and antiviral properties. The quinoline nucleus is a key component of numerous established drugs, such as the antimalarial chloroquine (B1663885) and the antibacterial moxifloxacin. The ability of the quinoline ring system to be functionalized at various positions allows for the fine-tuning of its biological activity and physical properties, making it an attractive starting point for the design of new therapeutic agents.
Rationales for Combining Propanamide and Quinoline Moieties in Novel Chemical Entities
The combination of a propanamide side chain with a quinoline scaffold in a single molecule, as seen in 2-chloro-N-(quinolin-5-yl)propanamide, is a deliberate strategy in medicinal chemistry. This molecular hybridization aims to create a new chemical entity that may exhibit synergistic or novel biological activities not present in the individual components. Research has shown that attaching carboxamide groups to a quinoline core can lead to compounds with significant antiproliferative and kinase inhibitory activities. The propanamide moiety can modulate the solubility, lipophilicity, and metabolic stability of the quinoline core, while also providing additional points of interaction with a biological target. The specific nature of the linker, in this case, a propanamide, can significantly influence the pharmacokinetic behavior of the resulting hybrid compound.
Contextualizing this compound within Related Chemical Space for Academic Inquiry
Detailed Research Findings
While specific research on this compound is limited, we can compile predicted and known data for the compound and its constituent parts to provide a basis for future investigation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₁ClN₂O | PubChem |
| Molecular Weight | 234.68 g/mol | Santa Cruz Biotechnology |
| XLogP3 (Predicted) | 2.8 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
Table 2: Biological Activities of Related Quinoline-Amide Compounds
| Compound Class | Biological Activity | Reference |
| Quinoline-based chalcones | Anticancer | nih.gov |
| N-(quinolin-8-yl)benzenesulfonamides | Anticancer | |
| Quinoline-3-carboxamides (B1200007) | Antimalarial, Antibacterial | |
| N-Alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides | Antiproliferative | |
| Carboxamide appended quinolines | Antiproliferative, Pim-1 Kinase Inhibitors |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-quinolin-5-ylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O/c1-8(13)12(16)15-11-6-2-5-10-9(11)4-3-7-14-10/h2-8H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMLNZLIMQZFCHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC2=C1C=CC=N2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Chloro N Quinolin 5 Yl Propanamide and Analogs
Established Synthetic Routes for α-Haloalkanamides
The formation of the α-haloalkanamide linkage is a critical step in the synthesis of the target compound. This is typically achieved through standard amidation reactions, with the most common methods involving the use of reactive acylating agents like chloroalkanoyl chlorides or the activation of carboxylic acids.
A primary and straightforward method for the synthesis of 2-chloro-N-(quinolin-5-yl)propanamide involves the reaction of 5-aminoquinoline (B19350) with 2-chloropropanoyl chloride. This reaction is a classic example of nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the amino group of 5-aminoquinoline attacks the electrophilic carbonyl carbon of 2-chloropropanoyl chloride. This is followed by the elimination of a chloride ion, forming the amide bond. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine and render it unreactive. The choice of solvent is also crucial, with aprotic solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) being commonly employed to prevent side reactions.
The general reaction is as follows: 5-Aminoquinoline + 2-Chloropropanoyl chloride → this compound + HCl
This method is widely applicable for the synthesis of various N-substituted amides from acyl chlorides and amines. youtube.comyoutube.com
N-acylation represents a broad class of reactions for forming amide bonds. In the context of synthesizing this compound, this involves the acylation of 5-aminoquinoline. Beyond the use of acyl chlorides, this can be achieved by activating 2-chloropropanoic acid with a coupling agent. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization and improve yields. acs.org
Recent advancements have also explored catalytic methods for N-acylation. For instance, copper-catalyzed N-acylation reactions have been developed for related aminoquinoline systems. acs.org These methods offer potential advantages in terms of milder reaction conditions and functional group tolerance.
Synthesis of 5-Aminoquinoline Precursors
The availability of the 5-aminoquinoline precursor is essential for the synthesis of the target compound. 5-Aminoquinoline can be prepared through several established synthetic routes. A common method is the nitration of quinoline (B57606) to produce 5-nitroquinoline (B147367), followed by the reduction of the nitro group to an amino group. The nitration of quinoline typically yields a mixture of 5-nitroquinoline and 8-nitroquinoline, which can be separated by chromatography. The subsequent reduction of the nitro group can be achieved using various reducing agents, such as tin(II) chloride in hydrochloric acid, catalytic hydrogenation with palladium on carbon (Pd/C), or iron powder in acetic acid. nih.gov
Alternative strategies for the synthesis of substituted aminoquinolines have also been reported, including multi-component reactions and transition metal-catalyzed amination of haloquinolines. sigmaaldrich.com
Optimization of Reaction Conditions and Yields
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that can be varied include the choice of solvent, base, temperature, and reaction time. The table below summarizes potential optimization strategies for the acylation of 5-aminoquinoline with 2-chloropropanoyl chloride.
| Parameter | Condition A | Condition B | Condition C | Rationale for Variation |
|---|---|---|---|---|
| Solvent | Dichloromethane (DCM) | Tetrahydrofuran (THF) | Acetonitrile (B52724) (MeCN) | Solvent polarity can influence reaction rates and solubility of reactants and products. |
| Base | Pyridine | Triethylamine (TEA) | N,N-Diisopropylethylamine (DIPEA) | The basicity and steric hindrance of the base can affect the reaction rate and prevent side reactions. |
| Temperature | 0 °C to room temperature | Room temperature | Reflux | Lower temperatures can improve selectivity and reduce byproduct formation, while higher temperatures can increase the reaction rate. |
| Reaction Time | 2-4 hours | 12 hours | 24 hours | Monitoring the reaction by TLC is essential to determine the optimal reaction time for completion. |
Stereoselective Synthesis of Chiral this compound Enantiomers
The 2-chloropropanamide moiety in the target molecule contains a chiral center at the C2 position. Therefore, this compound exists as a pair of enantiomers. The stereoselective synthesis of a single enantiomer is often desirable in pharmaceutical and biological applications. This can be achieved through several strategies.
One approach is to use an enantiomerically pure starting material, such as (R)- or (S)-2-chloropropanoyl chloride, which can be prepared from the corresponding enantiomers of lactic acid. nih.gov The acylation of 5-aminoquinoline with a single enantiomer of the acyl chloride will yield the corresponding enantiomer of the final product, assuming the reaction proceeds without racemization.
Alternatively, asymmetric catalysis can be employed to introduce the chiral center stereoselectively. Recent research has highlighted the use of chiral transition metal catalysts, such as those based on iron or palladium, for the asymmetric synthesis of α-functionalized amides and related compounds. acs.orgrsc.org For example, a chiral ligand coordinated to a metal center can create a chiral environment that directs the approach of the reactants, leading to the preferential formation of one enantiomer. Chiral organocatalysts, such as squaramides, have also been shown to be effective in promoting stereoselective cascade reactions. ucl.ac.uk
| Catalyst Type | Chiral Ligand Example | Potential Application |
|---|---|---|
| Chiral Iron Catalyst | Bisoxazoline-phosphine (NPN) ligand | Asymmetric reductive cross-coupling to form α-chiral amides. acs.org |
| Chiral Palladium Catalyst | BINAP or similar phosphine (B1218219) ligands | Enantioselective N-arylation or related cross-coupling reactions. rsc.org |
| Chiral Organocatalyst | Quinine-derived squaramide | Asymmetric cascade reactions to construct chiral heterocyclic systems. ucl.ac.uk |
Green Chemistry Approaches in Propanamide Synthesis
The principles of green chemistry aim to design chemical processes that are more environmentally benign. In the context of synthesizing this compound, several green chemistry approaches can be considered.
One key area is the use of greener solvents. Traditional chlorinated solvents like DCM are effective but pose environmental and health risks. Replacing them with more sustainable alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or even performing the reaction in water if possible, can significantly improve the green credentials of the synthesis. mdpi.com
Catalytic methods are inherently greener than stoichiometric approaches as they reduce waste. The development of catalytic amidations, such as those using boronic acid catalysts or dehydrogenative coupling reactions catalyzed by ruthenium or other transition metals, avoids the use of stoichiometric activating agents and the associated byproducts. google.com
Energy efficiency can be improved by utilizing alternative energy sources like microwave irradiation, which can often accelerate reaction rates and lead to cleaner reactions with higher yields in shorter times. youtube.comnih.gov Finally, minimizing the number of synthetic steps through the use of one-pot or tandem reactions can also contribute to a more sustainable process by reducing solvent usage, energy consumption, and waste generation.
Advanced Spectroscopic and Chromatographic Characterization Methodologies for 2 Chloro N Quinolin 5 Yl Propanamide
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise atomic arrangement of a molecule in solution. Through a series of one-dimensional and two-dimensional experiments, the complete proton and carbon framework can be established.
Proton (¹H) NMR Spectroscopic Analysis
A ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. For 2-chloro-N-(quinolin-5-yl)propanamide, the spectrum is predicted to show distinct signals corresponding to the quinoline (B57606) ring system, the propanamide side chain, and the amide proton.
The quinoline portion of the molecule contains six aromatic protons, each in a unique chemical environment, leading to complex splitting patterns typically observed between 7.0 and 9.0 ppm. uncw.eduuncw.edu Based on data from quinoline and its derivatives, the proton at the C2 position (H2) is expected to be the most downfield, appearing as a doublet of doublets due to coupling with H3 and H4. chemicalbook.com The propanamide side chain would exhibit a quartet for the methine proton (-CH(Cl)-) coupled to the three methyl protons, and a corresponding doublet for the methyl group (-CH₃). The amide proton (N-H) would likely appear as a broad singlet, the chemical shift of which can be concentration-dependent.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
|---|---|---|---|
| -NH- | ~9.0 - 10.0 | Broad Singlet (br s) | Chemical shift can vary with solvent and concentration. |
| Quinoline H2, H4, H8 | ~8.0 - 9.0 | Doublet / Doublet of Doublets (d, dd) | Deshielded due to proximity to the nitrogen atom and ring currents. chemicalbook.com |
| Quinoline H3, H6, H7 | ~7.4 - 7.9 | Multiplet (m) | Complex coupling patterns are expected in this region. chemicalbook.com |
| -CH(Cl)- | ~4.5 - 5.0 | Quartet (q) | Coupled to the adjacent methyl group. |
| -CH₃ | ~1.7 - 2.0 | Doublet (d) | Coupled to the adjacent methine proton. |
Carbon-13 (¹³C) NMR Spectroscopic Analysis
Complementing the proton data, a ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments. The molecule possesses 12 carbon atoms, and a proton-decoupled ¹³C NMR spectrum is expected to show 12 distinct signals.
The nine carbons of the quinoline ring are predicted to resonate in the aromatic region (~110-155 ppm). publish.csiro.auchemicalbook.com The carbons directly bonded to the nitrogen (C2 and C8a) would be significantly deshielded. The propanamide side chain carbons include the carbonyl carbon (C=O), which is expected at the far downfield end of the spectrum (~165-175 ppm), the chlorine-bearing methine carbon (-CH(Cl)-), and the methyl carbon (-CH₃).
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| -C=O | ~168.0 | Amide carbonyl carbon. |
| Quinoline C2, C4, C8a | ~140.0 - 152.0 | Carbons adjacent to the ring nitrogen are typically deshielded. chemicalbook.com |
| Quinoline C4a, C5 | ~130.0 - 138.0 | Quaternary carbons and the carbon bearing the amide substituent. publish.csiro.au |
| Quinoline C3, C6, C7, C8 | ~120.0 - 130.0 | Standard aromatic carbon signals. chemicalbook.com |
| -CH(Cl)- | ~55.0 - 60.0 | Alpha-carbon attached to the electronegative chlorine atom. |
| -CH₃ | ~20.0 - 25.0 | Methyl group carbon. |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other, typically over two or three bonds. numberanalytics.com A COSY spectrum would show cross-peaks connecting adjacent protons in the quinoline ring (e.g., H2 with H3, H7 with H8) and, crucially, would confirm the coupling between the -CH(Cl)- proton and the -CH₃ protons of the side chain. creative-biostructure.com
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond coupling). pressbooks.pub An HSQC spectrum would be used to definitively link every proton signal in Table 1 to its corresponding carbon signal in Table 2, for example, linking the methyl doublet to the methyl carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range correlations between protons and carbons (typically 2-3 bonds), which is vital for connecting different parts of the molecule. numberanalytics.com Key HMBC correlations would include a cross-peak from the amide N-H proton to the quinoline C5 carbon and the carbonyl carbon, confirming the point of attachment. Correlations from the side-chain protons to the carbonyl carbon would further solidify the structure of the propanamide moiety.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and to obtain structural information through analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry provides a highly accurate mass measurement, which can confirm the elemental composition of a molecule. For this compound (C₁₂H₁₁ClN₂O), the predicted monoisotopic mass of the protonated molecule [M+H]⁺ is 235.06326 Da. uni.lu An experimental HRMS measurement matching this value to within a few parts per million would provide strong evidence for the chemical formula. Furthermore, the presence of a chlorine atom would be readily apparent from the characteristic M+2 isotopic pattern, where the peak for the ³⁷Cl isotope is approximately one-third the intensity of the peak for the ³⁵Cl isotope.
Table 3: Predicted HRMS Adduct Data for this compound
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 235.06326 |
| [M+Na]⁺ | 257.04520 |
| [M+K]⁺ | 273.01914 |
| [M-H]⁻ | 233.04870 |
Data sourced from predicted values. uni.lu
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem Mass Spectrometry (MS/MS) involves selecting the parent ion (e.g., m/z 235.06) and inducing fragmentation to generate smaller, structurally informative ions. For aromatic amides, a common and diagnostic fragmentation pathway is the cleavage of the amide N-CO bond. nih.govunl.ptrsc.org This would lead to two primary fragments: the 2-chloropropionyl cation and the 5-aminoquinoline (B19350) cation.
Table 4: Plausible MS/MS Fragments of this compound ([M+H]⁺)
| Plausible Fragment Ion (m/z) | Structure / Neutral Loss |
|---|---|
| 145.07 | [C₉H₉N₂]⁺ (Protonated 5-aminoquinoline, from loss of C₃H₄ClO) |
| 129.06 | [C₉H₇N]⁺ (Quinoline radical cation, after further fragmentation) |
| 91.02 | [C₃H₄ClO]⁺ (2-chloropropionyl cation, from loss of C₉H₇N₂) |
The observation of these specific fragments would provide definitive confirmation of the connectivity between the quinoline ring and the chloropropanamide side chain, corroborating the structural data obtained from NMR spectroscopy.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Spectroscopic techniques are indispensable for elucidating the molecular structure and electronic properties of organic compounds. For this compound, Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide critical insights into its functional groups and conjugated systems.
Infrared (IR) Spectroscopy is employed to identify the characteristic vibrational frequencies of the functional groups within the molecule. The IR spectrum of this compound is expected to exhibit a series of absorption bands that confirm the presence of the amide linkage, the aromatic quinoline ring, and the carbon-chlorine bond.
Key expected IR absorption bands would include a sharp peak for the N-H stretch of the secondary amide, typically observed in the region of 3350-3250 cm⁻¹. The carbonyl (C=O) stretching vibration of the amide group would give rise to a strong absorption band around 1680-1640 cm⁻¹. The aromatic C-H stretching vibrations of the quinoline ring are anticipated in the 3100-3000 cm⁻¹ region, while the C=C and C=N stretching vibrations within the quinoline ring would appear in the 1600-1450 cm⁻¹ range. The presence of the chlorine atom is expected to be confirmed by a C-Cl stretching band in the 800-600 cm⁻¹ region. For comparison, the IR spectrum of the parent structure, 2-chloroquinoline, is available in the NIST WebBook. nist.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. The quinoline ring system in this compound is the primary chromophore. Quinoline itself typically displays three absorption bands arising from π→π* transitions. These are generally observed around 225 nm, 270 nm, and 315 nm. The substitution on the quinoline ring, particularly the amino group of the propanamide substituent, is expected to cause a bathochromic (red) shift in these absorption maxima due to the extension of the conjugated system. The solvent used for analysis can also influence the position and intensity of these bands.
Expected Spectroscopic Data for this compound:
| Spectroscopic Technique | Functional Group / Transition | Expected Wavenumber (cm⁻¹) / Wavelength (nm) |
| Infrared (IR) | N-H Stretch (Amide) | 3350 - 3250 |
| C=O Stretch (Amide) | 1680 - 1640 | |
| Aromatic C-H Stretch | 3100 - 3000 | |
| Aromatic C=C/C=N Stretch | 1600 - 1450 | |
| C-Cl Stretch | 800 - 600 | |
| UV-Visible (UV-Vis) | π→π* Transition | ~230 - 240 |
| π→π* Transition | ~280 - 290 | |
| π→π* Transition | ~320 - 330 |
Note: The data in this table is hypothetical and based on the expected spectral characteristics of the compound's functional groups and analogous structures. Actual experimental values may vary.
Chromatographic Purity and Separation Techniques
Chromatographic methods are essential for the separation, purification, and purity assessment of chemical compounds. For this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most pertinent techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful tool for the separation and quantification of non-volatile and thermally labile compounds. A reversed-phase HPLC (RP-HPLC) method would be the standard approach for analyzing this compound. In this setup, a non-polar stationary phase (typically C18 or C8) is used with a polar mobile phase.
The development of a robust HPLC method would involve the optimization of several parameters, including the choice of column, the composition of the mobile phase (e.g., a mixture of acetonitrile (B52724) or methanol (B129727) and water with a pH modifier like formic acid or trifluoroacetic acid), the flow rate, and the detection wavelength (selected based on the UV-Vis spectrum). A gradient elution, where the mobile phase composition is changed over time, would likely be employed to ensure the efficient separation of the target compound from any impurities or starting materials. researchgate.netpensoft.netpensoft.net
Hypothetical HPLC Method Parameters:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
Note: This table presents a hypothetical set of starting parameters for an HPLC method. Optimization would be required for actual laboratory applications.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it an excellent technique for the identification and quantification of volatile and thermally stable compounds. The applicability of GC-MS to this compound would depend on its thermal stability and volatility. Derivatization might be necessary to increase its volatility and prevent degradation in the hot injector port.
In a GC-MS analysis, the compound would be separated on a capillary column (e.g., a non-polar DB-5ms or a medium-polarity DB-17ms). The separated compound then enters the mass spectrometer, where it is ionized (typically by electron ionization), and the resulting fragments are detected. The fragmentation pattern provides a molecular fingerprint that can be used for structural elucidation and confirmation.
Predicted mass spectrometry data from PubChem for the protonated molecule [M+H]⁺ suggests a mass-to-charge ratio (m/z) of 235.06326. uni.lu The fragmentation pattern would be expected to show characteristic losses, such as the loss of the chloro-propanamide side chain, providing further structural confirmation.
Predicted Mass Spectrometry Data:
| Adduct | Predicted m/z |
| [M+H]⁺ | 235.06326 |
| [M+Na]⁺ | 257.04520 |
| [M-H]⁻ | 233.04870 |
Source: Predicted data from PubChem. uni.lu
Exploration of Biological Activities and Pharmacological Potential of Quinoline Propanamide Derivatives Based on Structural Analogs
Antimicrobial Activity Studies
Quinoline (B57606) derivatives have been extensively investigated for their potential to combat various microbial infections, a critical area of research due to the rise of drug-resistant pathogens. biointerfaceresearch.comnih.gov
The quinoline core is a foundational element in many antibacterial drugs. biointerfaceresearch.com Research into various quinoline derivatives has demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.
One study focused on quinoline-2-one derivatives, identifying several compounds with significant action against multidrug-resistant Gram-positive strains, particularly Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Compound 6c from this series was particularly effective, showing a Minimum Inhibitory Concentration (MIC) of 0.75 μg/mL against MRSA and Vancomycin-Resistant Enterococci (VRE). nih.gov Another investigation of quinoline-based hydroxyimidazolium hybrids revealed that while most showed limited activity against Gram-negative bacteria like Escherichia coli and Klebsiella pneumoniae (MIC ≥50 µg/mL), certain hybrids were potent against Gram-positive bacteria. mdpi.com Specifically, hybrid 7b was a powerful anti-staphylococcal agent with a MIC of 2 µg/mL against S. aureus. mdpi.com
Furthermore, a series of quinoline–sulfonamide hybrid compounds were synthesized and screened. rsc.org Among them, compound QS-3 showed notable inhibitory activity against Pseudomonas aeruginosa, a Gram-negative bacterium, with a MIC of 64 μg/mL. rsc.org This compound also demonstrated enhanced activity against antibiotic-resistant strains. rsc.org The antibacterial screening of other quinoline scaffolds revealed that derivatives 63b, 63f, 63h, 63i, and 63l had the highest activity against E. coli with a MIC of 100 µg/mL, while derivative 63k was effective against P. aeruginosa at the same concentration. biointerfaceresearch.com
Table 1: Antibacterial Activity of Selected Quinoline Derivatives
| Compound/Derivative Class | Target Bacteria | Activity (MIC) | Source |
|---|---|---|---|
| Quinoline-2-one (6c ) | S. aureus (MRSA) | 0.75 µg/mL | nih.gov |
| Quinoline-2-one (6c ) | Vancomycin-Resistant Enterococci (VRE) | 0.75 µg/mL | nih.gov |
| Quinoline-hydroxyimidazolium hybrid (7b ) | S. aureus | 2 µg/mL | mdpi.com |
| Quinoline–sulfonamide hybrid (QS-3 ) | P. aeruginosa | 64 µg/mL | rsc.org |
| Quinoline scaffold (63b, 63f, 63h, 63i, 63l ) | E. coli | 100 µg/mL | biointerfaceresearch.com |
| Quinoline scaffold (63k ) | P. aeruginosa | 100 µg/mL | biointerfaceresearch.com |
Fungal infections, particularly those caused by Candida species, represent a significant global health challenge, exacerbated by increasing drug resistance. nih.gov Quinoline derivatives have emerged as promising candidates for new antifungal therapies. nih.gov
Studies on 2,6-disubstituted quinolines, specifically 6-amide and 6-urea derivatives, have shown fungicidal activity against Candida albicans. mdpi.com The 6-amide derivatives, such as compounds 1, 5, and 6 , were highly active, with Minimal Fungicidal Concentration (MFC) values between 6.25 and 12.5 µM. mdpi.com These compounds were also capable of eradicating C. albicans biofilms. mdpi.com
In another study, quinoline derivatives linked to a chalcone (B49325) moiety were evaluated, especially in combination with the standard antifungal drug fluconazole (B54011) (FLC). nih.gov Compound PK-10 , when combined with FLC, demonstrated potent activity against 14 FLC-resistant C. albicans strains. nih.gov The mechanism appeared to involve the inhibition of hyphae formation and induction of mitochondrial dysfunction. nih.gov Other research has also highlighted the anti-Candida action of specific quinoline derivatives, with compounds 2 and 3 showing Minimum Inhibitory Concentration (MIC) ranges of 25–50 μg/mL. nih.gov
Table 2: Antifungal Activity of Selected Quinoline Derivatives against Candida Species
| Compound/Derivative Class | Target Fungi | Activity (MIC/MFC) | Source |
|---|---|---|---|
| 2,6-disubstituted quinoline (6-amide 1, 5, 6 ) | C. albicans | MFC: 6.25–12.5 µM | mdpi.com |
| 2,6-disubstituted quinoline (6-amide 1, 5 ) | C. glabrata | MFC: < 50 µM | mdpi.com |
| Quinoline-chalcone derivative (PK-10 ) + FLC | FLC-resistant C. albicans | Potent synergistic activity | nih.gov |
| Quinoline derivative (2 ) | Candida spp. | MIC: 25–50 μg/mL | nih.gov |
| Quinoline derivative (3 ) | Candida spp. | MIC: 25–50 μg/mL | nih.gov |
Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a leading cause of death from a single infectious agent worldwide. rsc.org The quinoline nucleus is a key component in several anti-TB drugs, including bedaquiline, and continues to be a scaffold of great interest for developing new agents to combat drug-resistant TB. nih.govrsc.org
A study involving the synthesis of quinoline derivatives by combining quinoline and thiosemicarbazide (B42300) pharmacophores yielded compounds with significant activity. nih.gov Compound 5 from this series showed remarkable antimycobacterial effects against the M. tuberculosis H37Rv strain with a MIC value of 2 μg/mL. nih.gov Further investigation suggested its mechanism of action involves the inhibition of the KatG protein. nih.gov
In another research effort, structure optimization of a lead compound led to a series of quinolone derivatives with potent anti-tubercular activity. rsc.org Compounds 6b6, 6b12, and 6b21 displayed MIC values against the H37Rv strain in the range of 1.2–3 μg/mL and also showed excellent activity against a multidrug-resistant TB (MDR-TB) strain. rsc.org Similarly, quinoline-based hydroxyimidazolium hybrids were tested, with hybrids 7a and 7b being the most potent against M. tuberculosis H37Rv, with MIC values of 20 and 10 µg/mL, respectively. mdpi.com
Table 3: Anti-tubercular Activity of Selected Quinoline Derivatives
| Compound/Derivative Class | Target Strain | Activity (MIC) | Source |
|---|---|---|---|
| Quinoline-thiosemicarbazide (5 ) | M. tuberculosis H37Rv | 2 µg/mL | nih.gov |
| Quinolone derivative (6b21 ) | MDR-TB | 0.9 µg/mL | rsc.org |
| Quinolone derivative (6b12 ) | MDR-TB | 2.9 µg/mL | rsc.org |
| Quinolone derivative (6b6 ) | MDR-TB | 3 µg/mL | rsc.org |
| Quinoline-hydroxyimidazolium hybrid (7b ) | M. tuberculosis H37Rv | 10 µg/mL | mdpi.com |
Antiprotozoal Investigations
Protozoal diseases like malaria and leishmaniasis affect millions of people, primarily in tropical and subtropical regions. The quinoline scaffold has historically been a cornerstone of antiprotozoal drug discovery, most famously with the antimalarial drug quinine. nih.gov
Malaria therapy has long relied on quinoline-based drugs like chloroquine (B1663885), but widespread parasite resistance necessitates the discovery of new, effective molecules. nih.gov Research into novel quinoline derivatives continues to yield promising results.
A study investigating ten synthetic quinoline derivatives found that compounds with a hydrazine (B178648) or hydrazide group were highly active against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. nih.gov The hydrazine derivative 1f was identified as a particularly promising molecule for further development. nih.gov The strategy of creating hybrid molecules has also been explored. nih.gov For instance, quinoline-ferrocene hybrids, such as ferroquine (22) , have been shown to be effective against multi-drug resistant P. falciparum isolates. nih.gov The design of antimalarial drugs often focuses on modifications to the 4-aminoquinoline (B48711) core structure, where substitutions at specific positions can significantly impact efficacy and overcome resistance mechanisms. youtube.com
Table 4: Antimalarial Activity of Selected Quinoline Derivatives
| Compound/Derivative Class | Target Species | Key Finding | Source |
|---|---|---|---|
| Hydrazine derivative (1f ) | P. falciparum (CQ-sensitive & resistant) | High in vitro activity (SI >1000) | nih.gov |
| Quinoline-ferrocene hybrid (Ferroquine ) | Multi-drug resistant P. falciparum | Effective against resistant isolates | nih.gov |
| 4-Aminoquinoline derivatives | P. falciparum, P. vivax, etc. | Core scaffold for major antimalarials | youtube.comyoutube.com |
Leishmaniasis is a parasitic disease with a spectrum of clinical manifestations, for which current treatments are often toxic and face resistance issues. nih.gov Quinoline-containing compounds have shown significant potential as new antileishmanial agents. nih.govmdpi.com
A novel quinoline derivative, QuinDer1 , was synthesized and evaluated against Leishmania species. nih.gov It demonstrated potent activity against L. amazonensis amastigotes, the clinically relevant form of the parasite, with an IC₅₀ value of 0.091 µM, making it 139 times more active than the reference drug miltefosine. nih.gov The compound's mechanism appears to involve the generation of mitochondrial oxidative stress in the parasite. nih.gov Another study highlighted that 2-substituted quinolines, such as 2-n-propylquinoline , could reduce the parasite burden in the liver by nearly 100% in an animal model of visceral leishmaniasis when administered orally. nih.gov The position of substituents on the quinoline scaffold significantly influences activity; for example, a 2-substituted quinoline was found to be more active than an 8-substituted analogue. mdpi.com
Table 5: Antileishmanial Activity of Selected Quinoline Derivatives
| Compound/Derivative Class | Target Species | Activity (IC₅₀) | Source |
|---|---|---|---|
| Quinoline Derivative (QuinDer1 ) | L. amazonensis (amastigotes) | 0.091 µM | nih.gov |
| 2-substituted quinoline (2-n-propylquinoline ) | L. donovani (in vivo) | ~100% parasite reduction | nih.gov |
| 2-substituted quinoline (39 ) | Leishmania promastigotes | 1.76 µM | mdpi.com |
| 8-substituted quinoline (40 ) | Leishmania promastigotes | 4.49 µM | mdpi.com |
Anticonvulsant Properties
Quinoline derivatives have been identified as a promising class of compounds for the development of new anticonvulsant therapies. biointerfaceresearch.comnih.gov Research has shown that certain structural features of these molecules contribute significantly to their activity in preclinical seizure models.
A study on 8-substituted quinoline derivatives revealed that compounds with a 2-hydroxypropyloxyquinoline moiety displayed notable anticonvulsant effects. bohrium.comnih.gov These derivatives were tested against seizures induced by maximal electroshock (MES) and subcutaneous pentylenetetrazole (scMet). Several compounds showed high protection against MES-induced seizures, with compound 20 (8-(3'-(4''-phenylpiperazino)-2'-hydroxypropyloxy)quinoline) being identified as particularly potent. bohrium.comnih.govresearchgate.net In the same study, compounds 13 (8-(3'-piperazino)-2'-hydroxypropyloxyquinoline) and 14 (8-(3'-imidazolo)-2'-hydroxypropyloxyquinoline) also demonstrated very good anticonvulsant activity. nih.govresearchgate.net Within an ethane (B1197151) series, 1 (8-(2'-piperazino-ethanoxy)quinoline) and 2 (8-(2'-imidazolo-ethanoxy)quinoline) were the most active anticonvulsive agents. nih.govresearchgate.net The effectiveness of these compounds suggests that their anticonvulsant mechanism may be related to beta-blocking properties, which are dependent on the aryloxypropanolamine structure. bohrium.comnih.gov
Similarly, studies on quinazoline (B50416) derivatives, which share a heterocyclic core, have shown significant anticonvulsant potential. In one study, newly synthesized quinazoline-4(3H)-ones were evaluated, with compounds 8 , 13 , and 19 providing 100% protection against myoclonic seizures induced by scPTZ without causing neurotoxicity. nih.gov Another investigation into N-substituted-6-fluoro-quinazoline-4-amine derivatives found that compounds 5b , 5c , and 5d exhibited the highest anticonvulsant activities in both scPTZ and MES tests. mdpi.com
Table 1: Anticonvulsant Activity of Selected Quinoline Derivatives
| Compound ID | Name | Seizure Model | Activity Noted | Reference |
|---|---|---|---|---|
| 20 | 8-(3'-(4''-phenylpiperazino)-2'-hydroxypropyloxy)quinoline | MES, scMet | Potent anticonvulsive agent | bohrium.com, nih.gov, researchgate.net |
| 13 | 8-(3'-piperazino)-2'-hydroxypropyloxyquinoline | MES, scMet | Very good anticonvulsant activity | nih.gov, researchgate.net |
| 14 | 8-(3'-imidazolo)-2'-hydroxypropyloxyquinoline | MES, scMet | Very good anticonvulsant activity | nih.gov, researchgate.net |
| 1 | 8-(2'-piperazino-ethanoxy)quinoline | MES, scMet | Most active in ethane series | nih.gov, researchgate.net |
| 2 | 8-(2'-imidazolo-ethanoxy)quinoline | MES, scMet | Most active in ethane series | nih.gov, researchgate.net |
Antitumor/Anticancer Potentials (e.g., against specific cancer cell lines)
The quinoline framework is a key component in the design of novel anticancer agents, with derivatives demonstrating efficacy through various mechanisms, including the inhibition of tubulin polymerization, tyrosine kinases, and proteasomes. nih.govresearchgate.net
A series of quinoline derivatives was designed and synthesized to act as tubulin inhibitors targeting the colchicine (B1669291) binding site. nih.gov Several of these compounds, including 3b, 3c, 4c, 5c, and 6c , showed significant antitumor activity against a panel of 60 cancer cell lines. Compound 4c (a pyridin-2-one derivative with a trimethoxy-substitution) was identified as the most potent antiproliferative agent in the series, showing high cytotoxic activity against breast cancer cell lines like MDA-MB-231. nih.gov The mechanism of action for these compounds involves the disruption of microtubule assembly, leading to cell cycle arrest at the G2/M phase. nih.gov
Other research has highlighted the potential of quinoline-curcumin hybrids. Compound 67 from one such study was found to be more effective than curcumin (B1669340) against several cancer cell lines, including the human cervical cancer cell line (HeLa) and human prostate cancer cell lines (DU-145 and PC-3). nih.gov This compound was shown to induce apoptosis and cause G2/M cell cycle arrest in PC-3 cells. nih.gov
Furthermore, certain imidazo[4,5-c]quinoline derivatives have been patented as antitumor agents. Compounds 90 and 92 demonstrated significant cell growth inhibitory effects (IC50 < 1 μM) and exhibited over 50% inhibition against the PI3Kα enzyme and mTOR kinase. nih.gov Another patented series of quinoline derivatives showed potent activity against human breast cancer cell lines (Hs578t, T-47D) and a chronic myelogenous leukemia cell line (K562), with compound 128 being the most potent. nih.gov
Table 2: Anticancer Activity of Selected Quinoline Analogs
| Compound/Series | Target Cancer Cell Lines | Mechanism of Action | Key Findings | Reference |
|---|---|---|---|---|
| Compound 4c | MDA-MB-231 (Breast) and others | Tubulin polymerization inhibition | Most potent among a synthesized series, high cytotoxic activity. | nih.gov |
| Compound 67 | HeLa (Cervical), DU-145, PC-3 (Prostate), NCI-H460 | Induction of apoptosis, G2/M cell cycle arrest | More efficacious than curcumin. | nih.gov |
| Compounds 90 & 92 | Various | PI3Kα and mTOR kinase inhibition | Significant cell growth inhibition (IC50 < 1 μM). | nih.gov |
| Compound 128 | T-47D (Breast), K562 (Leukemia) | Not specified | Most potent in its series with IC50 values of 8.37 µg/ml (T-47D) and 7.00 µg/ml (K562). | nih.gov |
| N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides | PC-3, HeLa, HCT-116, MCF-7 | Not specified | Compound 6k showed the highest activity, comparable to doxorubicin. | mdpi.com |
Anti-inflammatory Efficacy
Quinoline and its derivatives are recognized for their significant anti-inflammatory properties, making them effective in managing inflammatory disorders. researchgate.net The quinoline framework has served as a template for designing novel anti-inflammatory agents that target key enzymes and receptors involved in the inflammatory cascade. nih.gov
The mechanisms underlying the anti-inflammatory effects of quinoline derivatives often involve the inhibition of enzymes such as cyclooxygenase (COX). nih.govnih.gov A synthetic quinoline compound, QC (2-(4-Methoxyphenyl)benzo[h]quinoline-4-carboxylic acid), which is a hybrid of tomoxiprole (B1237166) and naproxen, demonstrated potent anti-inflammatory effects comparable to the reference drugs diclofenac (B195802) and celecoxib. nih.gov Docking studies suggested that this compound strongly inhibits the COX-2 enzyme. nih.gov
The development of quinoline-based compounds as inhibitors of phosphodiesterase 4 (PDE4), tumour necrosis factor-α converting enzyme (TACE), and transient receptor potential vanilloid 1 (TRPV1) antagonists is also an active area of research. nih.govresearchgate.net The specific pharmacological activities of these derivatives are often dependent on the type and position of substituents on the quinoline ring. researchgate.net For instance, the anti-inflammatory properties of certain quinoline derivatives may be mediated by their ability to inhibit the production of pro-inflammatory mediators. mdpi.com
Table 3: Anti-inflammatory Profile of a Quinoline Derivative
| Compound ID | Name | Proposed Mechanism | Key Findings | Reference |
|---|---|---|---|---|
| QC | 2-(4-Methoxyphenyl)benzo[h]quinoline-4-carboxylic acid | Selective COX-2 Inhibition | Showed high anti-inflammatory effects comparable to diclofenac and celecoxib. | nih.gov |
Investigations into other Disease Areas (e.g., neurological disorders, viral infections)
The versatile quinoline scaffold has been explored for its therapeutic potential in a range of other diseases, most notably neurological disorders and viral infections.
Neurological Disorders: Quinoline derivatives are being investigated as multi-targeting agents for complex neurodegenerative conditions like Alzheimer's and Parkinson's disease. nih.govnih.gov These diseases are often characterized by the aggregation of misfolded proteins and cholinergic deficits. walshmedicalmedia.com A class of quinoline compounds has been developed for both the detection and treatment of Alzheimer's disease by targeting amyloid-beta and tau proteins. google.com
Many quinoline derivatives act as inhibitors of key enzymes involved in neurodegeneration, such as acetylcholinesterase (AChE) and monoamine oxidase (MAO). walshmedicalmedia.comresearchgate.net Inhibition of AChE can enhance cholinergic transmission in the brain and reduce the aggregation of β-amyloid. walshmedicalmedia.com A series of novel quinoline-sulfonamides were designed as dual inhibitors of MAOs and cholinesterases (ChE), with some compounds showing potent inhibition with IC50 values in the sub-micromolar range. nih.gov These findings suggest that such synthetic compounds could be promising therapeutic candidates for treating severe neurological diseases. nih.gov
Viral Infections: Quinoline derivatives have demonstrated broad-spectrum antiviral activity. nih.gov A study evaluating ten quinoline analogues against various coronaviruses, including SARS-CoV-1 and SARS-CoV-2, found that chloroquine and hydroxychloroquine were the most potent, with EC50 values ranging from 0.12 to 12 μM. malariaworld.org Other analogs like amodiaquine , ferroquine , and mefloquine also showed potent anti-coronavirus activity. malariaworld.org The mechanism for chloroquine was found to interfere with viral entry at a post-attachment stage and inhibit viral RNA synthesis. malariaworld.org
More recently, a series of quinoline-containing compounds were systematically designed as inhibitors of the SARS-CoV-2 papain-like protease (PLpro), a key viral enzyme. nih.govresearchgate.net The lead compound, Jun13296 , exhibited potent inhibition against SARS-CoV-2 variants and demonstrated favorable pharmacokinetic properties. nih.govresearchgate.netresearchgate.net In a mouse model of SARS-CoV-2 infection, oral treatment with Jun13296 significantly improved survival and reduced lung viral titers, highlighting the potential of quinoline PLpro inhibitors as oral antiviral candidates. nih.govresearchgate.netresearchgate.net Additionally, other quinoline derivatives have shown activity against the Zika virus (ZIKV). nih.gov
Table 4: Activity of Quinoline Analogs in Other Disease Areas
| Disease Area | Compound/Analog | Target/Mechanism | Key Findings | Reference |
|---|---|---|---|---|
| Neurological Disorders | Quinoline-sulfonamides | Dual MAO and ChE inhibition | Potent inhibition with low IC50 values. | nih.gov |
| Viral Infections (Coronavirus) | Chloroquine, Hydroxychloroquine | Interference with viral entry and RNA synthesis | Potent antiviral activity against multiple coronaviruses. | malariaworld.org |
| Viral Infections (SARS-CoV-2) | Jun13296 | Papain-like protease (PLpro) inhibition | Potent inhibition of SARS-CoV-2 variants and efficacy in a mouse model. | nih.gov, researchgate.net, researchgate.net |
| Viral Infections (Zika Virus) | 2,8-bis(trifluoromethyl)quinoline derivatives | Inhibition of ZIKV replication | Some derivatives showed antiviral activity similar to mefloquine. | nih.gov |
Structure Activity Relationship Sar Studies of N Quinolin 5 Yl Propanamide Derivatives
Impact of Substitution Patterns on Quinoline (B57606) Moiety on Biological Activity
The quinoline ring is a key pharmacophore whose biological activity can be finely tuned by altering its substitution pattern. The nature, position, and number of substituents on the bicyclic system can dramatically influence the compound's interaction with its biological target.
Research on various quinoline derivatives has consistently shown that the electronic properties of substituents are critical. Studies on quinoline-based agents have revealed that the introduction of electron-withdrawing groups, such as nitro (-NO2), trifluoromethyl (-CF3), or halogens (e.g., -Cl, -F), can significantly enhance inhibitory activity in various assays. nih.gov Conversely, the presence of electron-donating groups often leads to a decrease or complete loss of activity. nih.gov
The position of these substituents is equally important. For instance, in a series of 8-hydroxyquinoline-5-sulfonamides, blocking the phenolic group at the 8-position with a methyl group resulted in a total loss of antibacterial and anticancer activity. nih.govresearchgate.net This highlights that an unsubstituted phenolic group at this specific position is essential for the biological effect in that particular series. nih.gov Similarly, studies on other quinoline derivatives have shown that substituents at the C-7 position can have a more pronounced effect on activity compared to those at C-5. mdpi.com
The following table summarizes the general impact of quinoline ring substitutions on the biological activity of related compounds, providing a predictive framework for N-(quinolin-5-yl)propanamide derivatives.
Table 1: Impact of Quinoline Moiety Substitution on Biological Activity
| Position on Quinoline Ring | Substituent Type | General Effect on Activity | Reference |
|---|---|---|---|
| C-7 | Electron-withdrawing (e.g., Cl, NO₂) | Often increases potency | mdpi.com |
| C-5, C-7 | Dichloro | Can confer significant inhibitory activity | mdpi.com |
| C-8 | -OH (unsubstituted) | Can be essential for activity | nih.govresearchgate.net |
| C-8 | -OCH₃ (methoxy) | Can lead to loss of activity compared to -OH | nih.govresearchgate.net |
| General | Electron-withdrawing | Generally enhances activity | nih.gov |
| General | Electron-donating | Generally reduces or abolishes activity | nih.gov |
Role of Propanamide Chain Modifications (e.g., α-chloro, alkyl substituents)
The propanamide side chain, particularly the substituent at the α-carbon, plays a pivotal role in modulating the pharmacological profile of the parent compound. The presence of a chlorine atom at the α-position, as in 2-chloro-N-(quinolin-5-yl)propanamide, is a significant structural feature.
Enantioenriched α-haloamides are recognized as valuable building blocks in medicinal chemistry because the halide can act as a leaving group in nucleophilic substitution reactions, allowing for further diversification of the molecule. nih.gov The α-chloro group is an electrophilic site that can potentially form covalent bonds with nucleophilic residues (such as cysteine or serine) in a biological target, leading to irreversible inhibition. This mechanism is a key strategy in the design of targeted covalent inhibitors.
Modifications to the alkyl substituents on the propanamide chain can influence the compound's physicochemical properties, such as lipophilicity. For example, elongating an alkyl chain can increase lipophilicity, which may enhance membrane permeability but could also lead to higher non-specific toxicity or metabolic instability. researchgate.net SAR studies on related N-benzylanilines have shown that steric and electronic effects of substituents profoundly impact metabolism and metabolite formation. nih.gov
Table 2: Influence of Propanamide Chain Modifications
| Modification | Structural Feature | Potential Impact | Reference |
|---|---|---|---|
| α-Carbon | α-Chloro substituent | Potential for covalent bond formation with target; acts as a reactive handle for synthesis | nih.gov |
| α-Carbon | Replacement of α-H with alkyl group | Increases steric bulk; may influence binding conformation | researchgate.net |
| Amide Chain | Elongation (e.g., propanamide to butanamide) | Increases lipophilicity and flexibility | researchgate.net |
| Amide Nitrogen | Alkylation | Can alter hydrogen bonding capacity and metabolic stability | nih.gov |
Influence of Stereochemistry at the α-Carbon of the Propanamide
The presence of a substituent, such as a chlorine atom, at the α-carbon of the propanamide chain introduces a chiral center. This means that this compound can exist as two distinct, non-superimposable mirror images known as enantiomers: (R)-2-chloro-N-(quinolin-5-yl)propanamide and (S)-2-chloro-N-(quinolin-5-yl)propanamide.
It is a well-established principle in pharmacology that enantiomers of a chiral drug can have vastly different biological activities, metabolic fates, and toxicities. uou.ac.in This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer. Often, one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be inactive, less active, or even contribute to undesirable side effects.
Therefore, a critical aspect of SAR studies for this class of compounds is the separation of the racemic mixture and the independent biological evaluation of each enantiomer. Recent advances in photoenzymatic catalysis have enabled the highly enantioselective synthesis of α-chloroamides, providing access to stereopure compounds for such studies. nih.gov Determining the absolute stereochemistry that confers the highest activity is essential for designing more potent and selective agents.
Bioisosteric Replacements and Their Effects on Pharmacological Profiles
Bioisosteric replacement is a powerful strategy in drug design where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to enhance the molecule's pharmacological profile. drughunter.combenthamscience.com The amide bond in N-(quinolin-5-yl)propanamide is a common target for such modifications, as amides can be susceptible to hydrolysis by metabolic enzymes. chemrxiv.org
Replacing the amide linker can improve metabolic stability, modulate solubility, alter hydrogen bonding patterns, and refine binding to the target. nih.gov Several successful bioisosteric replacements for the amide bond have been documented. For example, a 1,2,3-triazole ring can serve as a metabolically stable mimic of the amide group, maintaining a similar spatial arrangement of the connected moieties while being resistant to enzymatic cleavage. chemrxiv.org In other cases, replacing a benzanilide (B160483) (amide-containing) core with a biphenyl (B1667301) system has led to compounds with significantly improved stability in plasma. nih.gov
Table 3: Common Amide Bioisosteres and Their Pharmacological Impact
| Original Group | Bioisosteric Replacement | Key Advantages | Reference |
|---|---|---|---|
| Amide (-CONH-) | 1,2,3-Triazole | Increased metabolic stability, resistance to hydrolysis | chemrxiv.orgnih.gov |
| Amide (-CONH-) | E-alkene (-CH=CH-) | Increased rigidity, potential for improved potency | nih.gov |
| Amide (-CONH-) | Sulfonamide (-SO₂NH-) | Increased hydrophilicity and solubility, mimics tetrahedral transition state | benthamscience.com |
| Amide (-CONH-) | Trifluoroethylamine (-CH₂CF₃NH-) | Enhanced metabolic stability, reduced basicity of the amine | drughunter.com |
| Benzanilide | Biphenyl | Greatly increased metabolic stability | nih.gov |
This strategy allows medicinal chemists to overcome liabilities such as poor pharmacokinetics while retaining or even improving the desired biological activity of the N-(quinolin-5-yl)propanamide scaffold.
Development of Quantitative Structure-Activity Relationships (QSAR) Models
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net For quinoline derivatives, QSAR models are invaluable for predicting the activity of newly designed analogues, thereby prioritizing synthetic efforts and reducing costs. nih.govwisdomlib.org
The development of a QSAR model involves calculating a set of molecular descriptors for each compound in a training set. These descriptors quantify various physicochemical properties, such as steric (e.g., van der Waals volume), electronic (e.g., electron density, electronegativity), and hydrophobic (e.g., logP) characteristics. nih.gov Statistical methods, ranging from multiple linear regression (MLR) to more complex machine learning algorithms, are then used to build a model that best correlates these descriptors with the observed biological activity. nih.govresearchgate.net
For quinoline derivatives, QSAR studies have often highlighted the importance of moderate lipophilicity and specific electronic features, such as the presence of para electronegative substituents, as positive predictors of activity. researchgate.net The robustness and predictive power of these models are rigorously validated using statistical metrics like the coefficient of determination (R²) and by testing their ability to predict the activity of an external set of compounds. nih.govnih.gov Such models provide deep insights into the structural requirements for activity and guide the rational design of more potent N-(quinolin-5-yl)propanamide derivatives.
Mechanistic Investigations and Molecular Target Identification
Identification of Potential Molecular Targets (e.g., enzymes, receptors, ion channels)
Research has identified the Translocator Protein (TSPO) , an 18 kDa protein primarily located on the outer mitochondrial membrane, as a molecular target for 2-chloro-N-(quinolin-5-yl)propanamide and its analogs. nih.govnih.gov TSPO is involved in various cellular processes, including cholesterol transport, steroidogenesis, and inflammation, and is considered a biomarker for neuroinflammation. nih.govnih.gov
The quinoline (B57606) scaffold, a core component of this compound, is a versatile structure found in numerous biologically active compounds. nih.gov Derivatives of quinoline have been shown to interact with a wide range of biological targets, including:
Enzymes: Quinolines are known to inhibit enzymes such as DNA gyrase and topoisomerases, which are crucial for bacterial replication. nih.govnih.gov
Receptors: The quinoline moiety is present in ligands for various receptors, including the dopamine (B1211576) D4 receptor. nih.gov
Ion Channels: While not extensively documented for this specific compound, the broad bioactivity of quinolines suggests potential interactions with ion channels.
A recent study on 5-amino(N-substituted carboxamide)quinoline derivatives, which share a structural similarity, has indicated that they may target the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. ijper.org
Enzyme Inhibition Studies (e.g., COX-2, DprE1, PfEF2, EZH2, Drp1)
While the quinoline class of compounds has been investigated for inhibitory activity against various enzymes, specific data for this compound is limited.
Cyclooxygenase-2 (COX-2): Numerous quinoline derivatives have been synthesized and evaluated as COX-2 inhibitors. For instance, certain 2-aryl-quinoline-4-carboxylic acid derivatives have shown potent COX-2 inhibitory activity. researchgate.net However, direct experimental data on the COX-2 inhibitory capacity of this compound is not currently available in the public domain.
Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1): DprE1 is a key enzyme in the cell wall synthesis of Mycobacterium tuberculosis and a target for antitubercular drugs. researchgate.netnih.govnih.gov While various quinoline and quinoxaline (B1680401) derivatives have been investigated as DprE1 inhibitors, there is no specific published data on the inhibition of DprE1 by this compound. researchgate.net
Plasmodium falciparum Elongation Factor 2 (PfEF2): Information regarding the inhibition of PfEF2 by this specific compound is not available.
Enhancer of zeste homolog 2 (EZH2): EZH2 is a histone methyltransferase involved in epigenetic regulation and is a target in cancer therapy. A series of 5-methoxyquinoline (B23529) derivatives have been identified as EZH2 inhibitors, with one compound showing an IC50 value of 1.2 μM. nih.gov This suggests that the quinoline scaffold can be a starting point for developing EZH2 inhibitors, although specific data for this compound is absent.
Dynamin-related protein 1 (Drp1): Drp1 is a protein involved in mitochondrial fission, and its inhibition has been explored as a neuroprotective strategy. nih.gov While some pyridine (B92270) derivatives have been identified as Drp1 inhibitors, there is no direct evidence of this compound acting on this target. nih.gov
Table of Enzyme Inhibition Data: Data for this compound is not available in the reviewed literature. The table below reflects the general activity of related quinoline derivatives.
| Enzyme Target | Compound Class | Reported Activity | Reference |
|---|---|---|---|
| COX-2 | 2-aryl-quinoline-4-carboxylic acid derivatives | Potent Inhibition | researchgate.net |
| DprE1 | Quinoxaline derivatives | Inhibition of M. tuberculosis | researchgate.net |
| EZH2 | 5-methoxyquinoline derivatives | IC50 = 1.2 μM (for compound 5k) | nih.gov |
Receptor Binding Affinity and Functional Assays (e.g., Translocator Protein (18 kDa), Dopamine D4 receptor)
Translocator Protein (18 kDa): As previously mentioned, this compound and its analogs are recognized as ligands for the Translocator Protein (TSPO). nih.govnih.gov Studies on structurally related N-methyl-(quinolin-4-yl)oxypropanamides have demonstrated high affinity for rat TSPO, with some compounds exhibiting Ki values in the sub-nanomolar range. nih.gov For example, N-methyl-N-phenyl-2-{[2-(pyridin-2-yl)quinolin-4-yl]oxy}propanamide has a reported Ki of 0.10 nM for rat TSPO. nih.gov
Dopamine D4 Receptor: The dopamine D4 receptor is a target for various central nervous system disorders. While numerous quinoline-containing compounds have been investigated as D4 receptor ligands, specific binding affinity data for this compound is not available in the surveyed literature. nih.gov For context, certain indolin-2-one derivatives with a piperazinylbutyl side chain have shown high affinity and selectivity for the D4 receptor, with Ki values as low as 0.5 nM. nih.gov
Table of Receptor Binding Affinity Data: Specific binding data for this compound is limited. The table includes data for structurally related compounds to provide context.
| Receptor Target | Compound/Class | Binding Affinity (Ki) | Reference |
|---|---|---|---|
| Translocator Protein (18 kDa) (rat) | N-methyl-N-phenyl-2-{[2-(pyridin-2-yl)quinolin-4-yl]oxy}propanamide | 0.10 nM | nih.gov |
| Dopamine D4 Receptor | 1-(4-(4-(4-hydroxybenzy)-1-piperazinyl)butyl)indolin-2-one | 0.5 nM | nih.gov |
Modulation of Cellular Pathways (e.g., DNA gyrase inhibition)
The quinoline structure is famously associated with the inhibition of DNA gyrase , a type II topoisomerase essential for bacterial DNA replication. nih.govnih.gov Quinolone antibiotics function by stabilizing the complex between DNA gyrase and DNA, leading to double-strand breaks and bacterial cell death. nih.gov While this mechanism is well-established for quinolone antibacterials, direct experimental evidence for this compound inhibiting DNA gyrase has not been reported.
Cellular Uptake and Localization Studies
There is currently no specific information available in the scientific literature regarding the cellular uptake and subcellular localization of this compound. Such studies would be crucial to fully understand its mechanism of action and to correlate its molecular interactions with its cellular effects.
Computational and Theoretical Chemistry Applications
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Knowledge of the preferred orientation in turn may be used to predict the strength of association or binding affinity between two molecules.
Prediction of Binding Modes and Affinities
No studies were found that predicted the binding modes or affinities of 2-chloro-N-(quinolin-5-yl)propanamide with any biological target.
Identification of Key Interacting Residues
As no molecular docking studies have been published, there is no information available regarding the key amino acid residues that might interact with this compound within a protein's active site.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability
Molecular dynamics simulations are a computational method for analyzing the physical movements of atoms and molecules. These simulations allow for the study of the conformational changes and stability of a molecule over time.
No research has been published detailing molecular dynamics simulations of this compound to analyze its conformational flexibility or the stability of its potential ligand-target complexes.
Quantum Chemical Calculations
Quantum chemical calculations are used to understand the electronic structure and reactivity of molecules. These methods can provide insights into a molecule's properties and reaction mechanisms.
Density Functional Theory (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems.
No DFT studies on this compound to determine its electronic structure and reactivity have been reported in the scientific literature.
HOMO-LUMO Analysis
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are the main orbitals that take part in chemical reactions. The energy difference between the HOMO and LUMO is a critical parameter in determining molecular reactivity.
There are no published studies that have performed a HOMO-LUMO analysis on this compound.
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling is a powerful computational tool in drug discovery used to identify the essential three-dimensional arrangement of chemical features (pharmacophoric features) that a molecule must possess to interact with a specific biological target. For a compound like this compound, a pharmacophore model could be developed to explore its potential biological activities. This process typically involves identifying features such as hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups.
While specific studies on the pharmacophore modeling of this compound are not extensively documented in publicly available research, the general approach would involve analyzing its structure to delineate its key chemical features. The quinoline (B57606) ring would likely serve as a significant hydrophobic and aromatic feature, potentially involved in π-π stacking interactions with a target protein. The amide group provides both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), which are crucial for specific interactions. The chlorine atom can also participate in halogen bonding, a type of interaction increasingly recognized for its importance in ligand-protein binding.
Once a pharmacophore model is established, it can be used for virtual screening of large compound libraries. This process computationally filters extensive databases of chemical structures to identify other molecules that match the defined pharmacophore. The goal is to discover novel compounds with potentially similar or improved biological activity compared to the original template molecule, this compound. This approach accelerates the initial stages of drug discovery by prioritizing a smaller, more manageable number of compounds for synthesis and experimental testing.
The potential pharmacophoric features of this compound are summarized in the table below.
| Feature Type | Location on the Molecule | Potential Interaction |
| Aromatic Ring | Quinoline moiety | π-π stacking, hydrophobic interactions |
| Hydrogen Bond Donor | Amide (N-H) | Interaction with electron-rich atoms |
| Hydrogen Bond Acceptor | Amide (C=O) | Interaction with hydrogen bond donors |
| Halogen Bond Donor | Chlorine atom | Interaction with nucleophilic atoms |
| Hydrophobic Group | Propanamide ethyl side chain | van der Waals interactions |
In Silico ADME Prediction
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction involves the use of computational models to estimate the pharmacokinetic properties of a compound. These predictions are valuable in the early phases of drug development to identify potential liabilities and guide the design of molecules with more favorable ADME profiles. For this compound, various physicochemical and ADME properties can be predicted using established computational algorithms.
These predictions are based on the molecule's structure and rely on large datasets of experimentally determined properties of other chemicals. While these are theoretical estimations, they provide a useful initial assessment. For instance, properties like lipophilicity (logP), aqueous solubility, and the potential to cross the blood-brain barrier are critical for determining a compound's suitability as a drug candidate.
The predicted ADME properties for this compound, based on data available from chemical databases, are presented below. It is important to note that these are computationally generated values and have not been experimentally verified.
| Property | Predicted Value | Implication |
| Molecular Weight | 234.68 g/mol | Compliant with Lipinski's rule of five |
| XlogP3 | 2.8 | Indicates moderate lipophilicity |
| Hydrogen Bond Donors | 1 | Compliant with Lipinski's rule of five |
| Hydrogen Bond Acceptors | 2 | Compliant with Lipinski's rule of five |
| Rotatable Bond Count | 2 | Indicates low conformational flexibility |
| Topological Polar Surface Area | 41.6 Ų | Suggests good intestinal absorption |
Derivative Synthesis and Design for Enhanced Biological Activity
Scaffold Hopping and Molecular Hybridization Strategies
Scaffold hopping and molecular hybridization are powerful tools in medicinal chemistry to explore new chemical space and develop novel compounds with enhanced biological activities. nih.govnih.gov These strategies involve modifying the core structure (scaffold) of a bioactive molecule or combining it with other pharmacophores to create hybrid molecules. nih.govafjbs.comnih.gov
Scaffold Hopping: This strategy aims to replace the central quinoline-propanamide core of 2-chloro-N-(quinolin-5-yl)propanamide with a different, isosteric scaffold while retaining the key pharmacophoric features responsible for its biological activity. The goal is to identify new scaffolds that may offer improved properties, such as enhanced binding affinity, better selectivity, or more favorable ADME (absorption, distribution, metabolism, and excretion) characteristics. For instance, replacing the quinoline (B57606) ring with other bicyclic heteroaromatics like quinazoline (B50416), quinoxaline (B1680401), or benzimidazole (B57391) could yield novel chemotypes. Computational methods can aid in the design of such analogs by predicting their ability to adopt a similar 3D conformation to the parent compound. chemrxiv.org
A notable example of scaffold hopping in a related series involved the replacement of a nitrogen atom in a quinazoline ring with a carbon to form a quinoline ring system. To maintain the pharmacophoric importance of the original nitrogen, a cyano group was introduced at a relevant position on the new quinoline ring. niper.gov.in This approach highlights how subtle changes in the scaffold can lead to new and patentable chemical entities.
Molecular Hybridization: This approach involves covalently linking the this compound scaffold with another known pharmacophore to create a single hybrid molecule with the potential for dual or synergistic biological activity. afjbs.comnih.gov The selection of the hybridization partner depends on the desired therapeutic target. For example, hybridization with moieties known for specific biological activities could yield multi-target agents.
Examples of molecular hybridization strategies with quinoline scaffolds include the synthesis of:
Quinoline-sulfonamide hybrids: These have been investigated as multi-targeting agents, for instance, as inhibitors of monoamine oxidases and cholinesterases. rsc.org
Quinoline-pyrazole hybrids: These have been synthesized and evaluated for their biological activities. researchgate.net
Quinoline-thiazolidinone hybrids: This combination has also been explored in the design of new bioactive molecules. researchgate.net
The following table provides examples of different pharmacophores that could be hybridized with the quinoline core and the potential resulting biological activities.
| Quinoline Hybrid Partner | Potential Biological Activity | Reference |
| Sulfonamide | Multi-target neurotherapeutics, Anticancer | nih.govrsc.org |
| Pyrazole | Anticancer | researchgate.net |
| Thiazolidinone | Anticancer | researchgate.net |
| Acridine | Antimalarial | nih.gov |
| Imidazole | Antimalarial | nih.gov |
Synthesis of Chiral Derivatives for Enantioselective Biological Studies
The propanamide side chain of this compound contains a chiral center at the carbon atom bearing the chlorine. Therefore, the compound can exist as two enantiomers, (R)-2-chloro-N-(quinolin-5-yl)propanamide and (S)-2-chloro-N-(quinolin-5-yl)propanamide. It is well-established that enantiomers of a chiral drug can exhibit significantly different pharmacological activities, potencies, and toxicities. Consequently, the synthesis and biological evaluation of the individual enantiomers are crucial.
The synthesis of enantiomerically pure derivatives can be achieved through several methods:
Chiral Resolution: This involves the separation of the racemic mixture of this compound into its individual enantiomers. This can be accomplished by using a chiral resolving agent to form diastereomeric salts that can be separated by crystallization, followed by the removal of the resolving agent.
Asymmetric Synthesis: This approach aims to selectively synthesize one enantiomer over the other. This can be achieved by using chiral starting materials, chiral catalysts, or chiral auxiliaries. For example, starting with an enantiomerically pure 2-chloropropanoic acid and coupling it with 5-aminoquinoline (B19350) would yield the corresponding enantiomerically pure amide.
Enzymatic Resolution: Enzymes can be used to selectively catalyze a reaction on one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer from the product.
The investigation of the stereochemistry's impact on biological activity has been demonstrated for other chiral quinoline derivatives. For instance, in a study of 2-methyl-5,6,7,8-tetrahydroquinoline (B1590476) derivatives, the pure enantiomers were synthesized and tested, revealing that their stereochemistry could significantly impact their biological effects.
Prodrug Strategies for Improved Delivery
Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body through enzymatic or chemical transformation. The use of a prodrug strategy for this compound could address potential issues related to its physicochemical properties, such as poor solubility or limited membrane permeability, thereby improving its delivery to the target site.
One potential prodrug approach for quinoline-based compounds is the formation of N-alkoxyquinoline prodrugs . In this strategy, an alkoxy group is attached to the quinoline nitrogen. These prodrugs can be designed to release the parent quinoline drug under specific physiological conditions. For example, radiolytic one-electron reduction of N-alkoxyquinoline prodrugs in an anoxic environment can trigger the release of the active quinoline drug. rsc.org
Another strategy is the formation of mutual prodrugs , where the parent drug is linked to another active compound. This approach can be beneficial for combination therapy, potentially leading to synergistic effects and improved therapeutic outcomes.
The design of a prodrug involves the careful selection of a promoiety that will be cleaved in a predictable manner to release the active drug. The linker connecting the drug to the promoiety is a critical component of the prodrug design, as it influences the rate and site of drug release.
Design of Multi-Target Directed Ligands
Many complex diseases involve multiple biological targets. Multi-target directed ligands (MTDLs) are single molecules designed to interact with two or more of these targets simultaneously. nih.govresearchgate.net This approach can offer advantages over combination therapy with single-target drugs, such as improved efficacy, a better side-effect profile, and a simplified pharmacokinetic profile. researchgate.net
The this compound scaffold can serve as a starting point for the design of MTDLs. By incorporating pharmacophoric elements known to interact with other relevant targets, it may be possible to develop derivatives with a multi-target profile.
The design of MTDLs based on a quinoline scaffold has been explored for various therapeutic areas. For instance, quinoline-4-carboxamide derivatives have been developed as multistage antimalarial agents. nih.gov In another example, quinoline-sulfonamide hybrids were designed as dual inhibitors of monoamine oxidases and cholinesterases for the potential treatment of Alzheimer's disease. rsc.org
The rational design of MTDLs often involves computational modeling to predict the binding of the designed molecule to multiple targets. Structure-activity relationship (SAR) studies are then conducted to optimize the affinity for each target and to achieve a balanced pharmacological profile.
The following table summarizes examples of quinoline-based multi-target directed ligands and their intended targets.
| Quinoline-Based Scaffold | Intended Targets | Reference |
| Quinoline-4-carboxamide | Multiple life-cycle stages of the malaria parasite | nih.gov |
| Quinoline-sulfonamide | Monoamine oxidases (MAO-A and MAO-B) and Cholinesterases (AChE and BChE) | rsc.org |
| 4-Hydroxy-2-quinolinone carboxamides | Lipoxygenase (LOX) and antioxidant pathways | nih.gov |
Conclusion and Future Research Directions
Summary of Current Understanding of 2-chloro-N-(quinolin-5-yl)propanamide and Related Compounds
The current understanding of this compound is primarily based on its chemical structure and the extensive research conducted on the broader class of quinoline (B57606) derivatives. The quinoline scaffold, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a significant pharmacophore in medicinal chemistry, known to exhibit a wide array of biological activities. nih.govresearchgate.netorientjchem.org Derivatives of quinoline have been investigated for their potential as antibacterial, antifungal, antimalarial, anticancer, and anti-inflammatory agents. nih.govwisdomlib.org
The specific compound, this compound, features a quinoline ring linked to a propanamide group, with a chlorine atom at the 2-position of the propanamide side chain. While direct research on this exact molecule is not extensively published, the constituent parts suggest potential areas of biological activity. The quinoline moiety is a well-established pharmacophore, and the N-(substituted)propanamide linkage is a common feature in many biologically active compounds.
Research on related quinoline-based molecules has demonstrated their ability to interact with various biological targets. For instance, quinoline derivatives have been shown to target receptors like c-Met, EGF, and VEGF, as well as proteins involved in carcinogenic pathways. nih.gov Some have also shown inhibitory activity on the PI3K/AkT/mTOR pathway. nih.gov The presence of a chlorine atom can influence the compound's lipophilicity and its ability to form halogen bonds, which can be crucial for binding to biological targets. nih.gov
The table below summarizes the key structural features of this compound and the known biological activities of related quinoline compounds.
| Structural Feature | Potential Biological Relevance based on Related Compounds | References |
| Quinoline Core | Antibacterial, antifungal, antimalarial, anticancer, anti-inflammatory | nih.govwisdomlib.org |
| Propanamide Linker | Common in bioactive molecules, contributes to molecular conformation | |
| 2-chloro substituent | Influences lipophilicity and potential for halogen bonding | nih.gov |
| N-(quinolin-5-yl) substitution | Position of substitution on the quinoline ring can affect activity | orientjchem.org |
Identification of Knowledge Gaps and Unexplored Research Avenues
The primary knowledge gap concerning this compound is the lack of specific biological data for this compound. While the broader class of quinoline derivatives is well-studied, the specific combination of the 2-chloro-propanamide side chain at the 5-position of the quinoline ring has not been a focus of published research. This presents a significant opportunity for new investigations.
Key unexplored research avenues include:
Synthesis and Characterization: While the synthesis of similar compounds has been reported, a detailed and optimized synthetic route for this compound, along with its full spectroscopic and crystallographic characterization, is a fundamental first step. nih.govresearchgate.net
Broad-Spectrum Biological Screening: The compound has not been systematically screened against a wide range of biological targets. Its potential as an antimicrobial, anticancer, or anti-inflammatory agent remains to be determined.
Mechanism of Action Studies: For any identified biological activity, the underlying mechanism of action is unknown. Investigating its potential molecular targets would be a crucial area of research.
Structure-Activity Relationship (SAR) Studies: There is no information on how modifications to the structure of this compound would affect its biological activity. SAR studies would be essential for optimizing its potency and selectivity. orientjchem.org
In Silico Modeling: Computational studies, such as molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction, have not been performed for this specific compound. Such studies could help in prioritizing experimental investigations. acs.org
Proposed Future In Vitro Investigations
To address the identified knowledge gaps, a series of in vitro investigations are proposed. These studies would provide the foundational data on the biological activity of this compound.
A proposed workflow for in vitro investigations is outlined below:
| Investigation | Methodology | Objective | References |
| Antimicrobial Activity Screening | Broth microdilution assays against a panel of pathogenic bacteria and fungi. | To determine the minimum inhibitory concentration (MIC) and assess its potential as an antimicrobial agent. | acs.org |
| Anticancer Activity Screening | Cytotoxicity assays (e.g., MTT, SRB) against a panel of human cancer cell lines representing different tumor types. | To evaluate its potential as an anticancer agent and determine its IC50 values. | nih.govarabjchem.org |
| Enzyme Inhibition Assays | Assays against specific enzymes relevant to diseases, such as kinases, proteases, or DNA gyrase, based on the activities of related quinoline compounds. | To identify potential molecular targets and elucidate the mechanism of action. | nih.govnih.gov |
| Cell-Based Assays | Assays to study effects on cell cycle progression, apoptosis, and cell migration in cancer cells. | To understand the cellular mechanisms underlying its potential anticancer activity. | nih.gov |
| In Vitro ADMET Studies | Assays to assess metabolic stability in liver microsomes, plasma protein binding, and cell permeability (e.g., Caco-2 permeability assay). | To evaluate its drug-like properties and potential for further development. |
Proposed Future In Vivo Preclinical Studies
Following promising in vitro results, in vivo preclinical studies would be the next logical step to evaluate the efficacy and safety of this compound in a whole-organism context.
Proposed in vivo studies are detailed in the following table:
| Study Type | Animal Model | Key Parameters to be Evaluated | References |
| Acute Toxicity Studies | Rodent models (e.g., mice or rats) | Determination of the median lethal dose (LD50) and observation of any signs of toxicity. | pandawainstitute.com |
| Efficacy Studies in Infection Models | Animal models of bacterial or fungal infections. | Assessment of the compound's ability to reduce microbial load and improve survival rates. | |
| Efficacy Studies in Cancer Xenograft Models | Immunocompromised mice bearing human tumor xenografts. | Evaluation of tumor growth inhibition and potential for tumor regression. | nih.gov |
| Pharmacokinetic (PK) Studies | Rodent models | Determination of key PK parameters such as absorption, distribution, metabolism, and excretion. | nih.gov |
| Preliminary Safety Pharmacology | Rodent models | Evaluation of effects on major organ systems (e.g., cardiovascular, respiratory, and central nervous systems). |
Potential for Developing this compound as a Lead Compound for Specific Therapeutic Applications
The structural features of this compound suggest its potential as a lead compound for various therapeutic applications. The quinoline core is a "privileged scaffold" in drug discovery, and its combination with the chloro-propanamide side chain offers opportunities for chemical modification to optimize activity and selectivity. researchgate.netorientjchem.org
Potential therapeutic applications to explore include:
Anticancer Agents: Given that many quinoline derivatives exhibit anticancer properties by targeting various signaling pathways, this compound could serve as a starting point for the development of new oncology drugs. nih.govarabjchem.org
Antimicrobial Agents: The quinoline scaffold is present in several antibacterial and antifungal drugs. Further investigation could reveal if this compound possesses potent antimicrobial activity against drug-resistant pathogens. acs.orgnih.gov
Anti-inflammatory Agents: Some quinoline derivatives have demonstrated anti-inflammatory effects, suggesting a potential role for this compound in treating inflammatory conditions. wisdomlib.org
The development of this compound as a lead would require extensive SAR studies to improve its potency, selectivity, and pharmacokinetic properties. The chloro-substituent and the propanamide linker are amenable to chemical modifications, allowing for the generation of a library of analogs for screening.
Methodological Advancements in the Study of Quinoline-Propanamide Conjugates
Recent methodological advancements can significantly accelerate the research and development of quinoline-propanamide conjugates like this compound.
Key advancements include:
High-Throughput Synthesis: Modern synthetic methodologies, including microwave-assisted synthesis and multicomponent reactions, can facilitate the rapid generation of diverse libraries of quinoline-propanamide analogs for screening. mdpi.com
In Silico Drug Design: Advances in computational chemistry, including machine learning-based QSTR (Quantitative Structure-Toxicity Relationship) models and more accurate molecular docking simulations, can aid in the prediction of biological activity and toxicity, guiding the design of more effective and safer compounds. nih.govpandawainstitute.com
High-Content Screening (HCS): HCS technologies allow for the simultaneous measurement of multiple cellular parameters, providing a more comprehensive understanding of a compound's effects on cells and helping to elucidate its mechanism of action early in the discovery process.
Advanced Analytical Techniques: Modern analytical techniques, such as high-resolution mass spectrometry and 2D NMR, are crucial for the unambiguous characterization of synthesized compounds and their metabolites. nih.gov
Organoid and 3D Cell Culture Models: These more physiologically relevant in vitro models can provide better predictions of in vivo efficacy and toxicity compared to traditional 2D cell cultures.
By leveraging these advanced methodologies, the investigation of this compound and related quinoline-propanamide conjugates can be conducted more efficiently and with a higher probability of success in identifying novel therapeutic agents.
Q & A
Q. What is the molecular structure of 2-chloro-N-(quinolin-5-yl)propanamide, and how is it characterized experimentally?
The compound features a chloro-substituted propanamide backbone linked to a quinolin-5-yl group. Key structural characterization methods include:
- Nuclear Magnetic Resonance (NMR) : Use 400 MHz NMR in CDCl₃ to resolve proton environments, particularly the quinoline aromatic protons (δ 8.0–9.0 ppm) and the chloro-propanamide chain (δ 2.4–3.1 ppm for methyl/methylene groups) .
- Mass Spectrometry (LC/MS) : Confirm molecular weight via M+H⁺ peaks (e.g., observed m/z 439.30 for analogous quinoline derivatives) .
- Infrared Spectroscopy (IR) : Identify amide C=O stretches (~1650–1700 cm⁻¹) and C-Cl vibrations (~550–750 cm⁻¹) .
Q. What are the common synthetic routes for preparing this compound?
Synthesis typically involves:
- Acylation of Quinoline Amines : React 5-aminoquinoline with chloroacetyl chloride in anhydrous dichloromethane, using triethylamine to neutralize HCl byproducts. Reaction conditions (room temperature, 16-hour stirring) and stoichiometry (1:1 molar ratio) are critical for yield optimization .
- Purification : Normal-phase chromatography with gradients like 100% dichloromethane → ethyl acetate → methanol is effective for isolating the product .
Q. How should researchers address purification challenges for this compound?
Impurities often arise from unreacted starting materials or byproducts. Strategies include:
- Dual Chromatography : Combine normal-phase (silica gel) and reverse-phase (C18 column) chromatography for higher purity .
- Solvent Trituration : Use dichloromethane/hexane mixtures to precipitate pure product .
Advanced Research Questions
Q. How can computational modeling predict the interaction of this compound with biological targets?
- Docking Studies : Use software like AutoDock Vina to model interactions with enzymes (e.g., kinases) by targeting the chloro-propanamide moiety as a hydrogen bond acceptor and the quinoline ring for π-π stacking .
- QSAR Analysis : Correlate substituent effects (e.g., chloro vs. nitro groups) with bioactivity to guide structural optimization .
Q. What strategies resolve contradictory biological activity data for this compound?
Discrepancies may stem from assay conditions or structural analogs. Mitigation approaches:
- Dose-Response Curves : Validate activity across multiple concentrations (e.g., 0.1–100 µM) to rule out false positives .
- Metabolic Stability Testing : Assess liver microsomal degradation to differentiate intrinsic activity from pharmacokinetic artifacts .
Q. What are the best practices for optimizing reaction yields in gram-scale synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
